molecular formula C15H21N3 B493874 N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine

N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine

Cat. No.: B493874
M. Wt: 243.35g/mol
InChI Key: NJWFKXMAIJGTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine is an organic compound with the molecular formula C15H21N3. It is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine typically involves the reaction of 1-ethyl-1H-benzimidazole with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-(1-ethyl-1H-benzimidazol-2-yl)amine is unique due to the presence of both the cyclohexyl group and the 1-ethyl-1H-benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35g/mol

IUPAC Name

N-cyclohexyl-1-ethylbenzimidazol-2-amine

InChI

InChI=1S/C15H21N3/c1-2-18-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

NJWFKXMAIJGTGY-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC3CCCCC3

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3CCCCC3

Origin of Product

United States

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